1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea
Description
1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a urea-based small molecule characterized by its unique substituent architecture. The compound features:
- 4-(Tert-butyl)phenyl group: A bulky, lipophilic substituent that enhances metabolic stability and influences steric interactions .
- 2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl group: Combines a polar dimethylamino moiety (enhancing solubility and basicity) with a hydroxyethyl chain capable of hydrogen bonding .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-3-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-21(2,3)16-8-10-17(11-9-16)23-20(26)22-14-19(25)15-6-12-18(13-7-15)24(4)5/h6-13,19,25H,14H2,1-5H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCTZMLGOLXFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2=CC=C(C=C2)N(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Tert-butyl)phenyl)-3-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H26N2O2
- Molar Mass : 314.43 g/mol
The compound features a urea functional group, which is known for its ability to interact with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to its interaction with specific cellular pathways:
- Inhibition of Protein-Protein Interactions (PPIs) : Recent studies have shown that compounds similar to this urea derivative can inhibit PPIs involved in critical signaling pathways, particularly those related to cancer and inflammation. The inhibition of the Nrf2-Keap1 pathway has been highlighted as a significant mechanism, where the compound may enhance cellular defense against oxidative stress .
- Antitumor Activity : The structural similarity to known antitumor agents suggests that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis and inhibit tumor growth is under investigation.
Biological Activity Data
| Biological Activity | Reference |
|---|---|
| Antitumor effects in vitro | |
| Inhibition of Nrf2-Keap1 interaction | |
| Cytotoxicity against specific cancer cell lines |
Case Studies
-
Antitumor Efficacy :
- A study conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were comparable to those of established chemotherapeutics, indicating promising antitumor potential.
-
Mechanistic Insights :
- Research focusing on the Nrf2 pathway revealed that treatment with this compound resulted in increased expression of antioxidant genes, suggesting a protective role against oxidative damage, which is crucial in cancer biology.
-
Comparative Analysis :
- In comparative studies with other urea derivatives, this compound exhibited superior activity in terms of both potency and selectivity towards cancer cells, making it a candidate for further development.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Molecular weight calculated based on formula.
Key Comparative Insights
Substituent Effects on Bioactivity
Pharmacokinetic Considerations
- Compared to morpholino-triazine derivatives (), the target compound has a lower molecular weight (~413 vs. >500), suggesting better bioavailability.
- The hydroxyethyl group may increase metabolic susceptibility compared to 8e–8i , which lack hydrolytically labile groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
